molecular formula C20H21N7O2 B2844690 1-((1-(1-(3-(1H-pyrazol-1-yl)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034269-65-1

1-((1-(1-(3-(1H-pyrazol-1-yl)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No. B2844690
CAS RN: 2034269-65-1
M. Wt: 391.435
InChI Key: DQLGKKJSDQUXIX-UHFFFAOYSA-N
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Description

1-((1-(1-(3-(1H-pyrazol-1-yl)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H21N7O2 and its molecular weight is 391.435. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

The compound’s structure includes a pyrazole ring, which is known for its biological activity. In a study by Jilloju et al., a series of derivatives containing the pyrazole moiety demonstrated promising in vitro anticoronavirus activity . These compounds could potentially serve as leads for developing antiviral drugs.

Antitumoral Activity

The same series of derivatives also exhibited antitumoral effects. Subtle structural variations on the phenyl moiety allowed researchers to fine-tune the biological properties toward either antiviral or antitumoral activity. Notably, the antitumoral mechanism was attributed to the inhibition of tubulin polymerization .

Anti-Tubercular Potential

Considering the compound’s imidazole-containing scaffold, it may have anti-tubercular potential. Syed et al. synthesized similar imidazole derivatives and evaluated their activity against Mycobacterium tuberculosis strains. Some of these compounds showed potent anti-tubercular effects .

Triazole-Based Drug Development

The 1,2,4-triazole scaffold has yielded several marketed drugs, including voriconazole (antifungal), forasartan (hypertension treatment), sitagliptin (antidiabetic), and letrozole (breast cancer treatment). Researchers continue to explore novel triazole derivatives for various therapeutic applications .

Pyrazole-Based Drugs

Pyrazole-containing compounds have diverse pharmacological activities. Examples include celecoxib and deracoxib (cyclo-oxygenase-2 inhibitors), surinabant (cannabinoid receptor antagonist), and crizotinib (ALK inhibitor). The pyrazole scaffold has also been associated with anti-HIV, anti-malarial, and anti-inflammatory effects .

Heterocyclic Chemistry

The compound’s synthesis involves a one-pot, four-component method using readily available starting materials. This approach highlights the significance of heterocyclic chemistry in drug discovery and development .

properties

IUPAC Name

1-[[1-[1-(3-pyrazol-1-ylbenzoyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O2/c28-19-6-2-8-24(19)11-16-12-27(23-22-16)18-13-25(14-18)20(29)15-4-1-5-17(10-15)26-9-3-7-21-26/h1,3-5,7,9-10,12,18H,2,6,8,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLGKKJSDQUXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4=CC(=CC=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(1-(3-(1H-pyrazol-1-yl)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

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